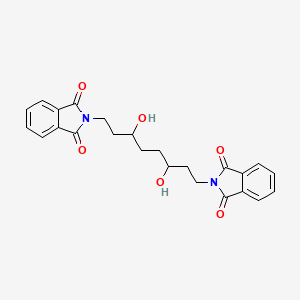
1H-Isoindole-1,3(2H)-dione, 2,2'-(3,6-dihydroxy-1,8-octanediyl)bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NIOSH/NR3398170 is a compound that has garnered significant attention due to its unique properties and potential applications in various fields. This compound is recognized by the National Institute for Occupational Safety and Health (NIOSH) for its relevance in occupational safety and health research.
Vorbereitungsmethoden
The preparation of NIOSH/NR3398170 involves several synthetic routes and reaction conditions. The compound is typically synthesized through a series of chemical reactions that involve the use of specific reagents and catalysts. Industrial production methods often include large-scale synthesis using advanced chemical engineering techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
NIOSH/NR3398170 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in the formation of substituted compounds.
Wissenschaftliche Forschungsanwendungen
NIOSH/NR3398170 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions and as a standard for analytical methods. In biology, it is studied for its potential effects on cellular processes and its interactions with biological molecules. In medicine, it is investigated for its potential therapeutic properties and its role in drug development. In industry, it is used in the production of various chemical products and as a component in safety equipment.
Wirkmechanismus
The mechanism of action of NIOSH/NR3398170 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
NIOSH/NR3398170 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include various volatile organic compounds (VOCs) that are commonly found in industrial settings. These compounds share some chemical properties with NIOSH/NR3398170 but differ in their specific applications and effects. The unique properties of NIOSH/NR3398170 make it particularly valuable for certain research and industrial applications.
Eigenschaften
CAS-Nummer |
107806-93-9 |
|---|---|
Molekularformel |
C24H24N2O6 |
Molekulargewicht |
436.5 g/mol |
IUPAC-Name |
2-[8-(1,3-dioxoisoindol-2-yl)-3,6-dihydroxyoctyl]isoindole-1,3-dione |
InChI |
InChI=1S/C24H24N2O6/c27-15(11-13-25-21(29)17-5-1-2-6-18(17)22(25)30)9-10-16(28)12-14-26-23(31)19-7-3-4-8-20(19)24(26)32/h1-8,15-16,27-28H,9-14H2 |
InChI-Schlüssel |
KUBSMJKOJKPTGQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(CCC(CCN3C(=O)C4=CC=CC=C4C3=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















